molecular formula C10H13N B063620 (R)-1,2-Dimethylindoline CAS No. 174311-38-7

(R)-1,2-Dimethylindoline

Cat. No.: B063620
CAS No.: 174311-38-7
M. Wt: 147.22 g/mol
InChI Key: ZDOWGOCJXFRDOM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1,2-Dimethylindoline is a chiral, saturated indoline derivative of significant value in medicinal chemistry and asymmetric synthesis. Its core structure features a rigid, bicyclic framework with two stereocenters, one of which is defined by the (R)-configuration. This specific three-dimensional architecture makes it an excellent chiral building block or scaffold for the development of novel bioactive molecules, particularly in the synthesis of receptor ligands and enzyme inhibitors where spatial orientation is critical for target engagement and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

174311-38-7

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(2R)-1,2-dimethyl-2,3-dihydroindole

InChI

InChI=1S/C10H13N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6,8H,7H2,1-2H3/t8-/m1/s1

InChI Key

ZDOWGOCJXFRDOM-MRVPVSSYSA-N

SMILES

CC1CC2=CC=CC=C2N1C

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2N1C

Canonical SMILES

CC1CC2=CC=CC=C2N1C

Synonyms

1H-Indole,2,3-dihydro-1,2-dimethyl-,(2R)-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for R 1,2 Dimethylindoline and Its Chiral Derivatives

Asymmetric Catalytic Hydrogenation Approaches

The direct asymmetric hydrogenation of prochiral indoles represents one of the most efficient and atom-economical routes to chiral indolines. chinesechemsoc.org This transformation, however, is challenging due to the aromatic stability of the indole (B1671886) ring. dicp.ac.cn Significant progress has been made through the development of sophisticated chiral transition-metal catalysts that can overcome this hurdle and deliver high levels of enantioselectivity. The hydrogenation of an N-methyl-2-methylindole substrate is the most direct path to 1,2-dimethylindoline (B8796923).

Metal-Catalyzed Enantioselective Hydrogenation using Chiral Complexes (e.g., Palladium, Ruthenium, Rhodium, Iridium)

A range of noble metal catalysts have been successfully employed for the asymmetric hydrogenation of N-substituted and unprotected indoles.

Iridium (Ir) Catalysts: Iridium complexes have emerged as particularly effective for this transformation. Cationic Ir complexes featuring chiral N,P ligands like PHOX have been utilized for the hydrogenation of N-protected 2-methylindoles. dicp.ac.cnresearchgate.net More recently, highly efficient systems based on an Ir/bisphosphine-thiourea ligand (ZhaoPhos) have been developed for the hydrogenation of unprotected indoles, affording a variety of chiral indoline (B122111) products in high yields (75–99%) and with excellent enantioselectivities (86–99% ee). chinesechemsoc.orgchinesechemsoc.org Another effective system employs an Ir/SpinPHOX complex, which has demonstrated broad applicability for various indole and benzofuran (B130515) derivatives, often achieving enantiomeric excesses greater than 99%. nih.gov

Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those paired with the trans-chelating chiral bisphosphine ligand PhTRAP, have proven effective for the asymmetric hydrogenation of N-Boc-2-methylindole. dicp.ac.cnamanote.com This system can achieve high enantioselectivity, yielding (R)-N-Boc-2-methylindoline with up to 95% ee. dicp.ac.cn Additionally, novel Ruthenium N-heterocyclic carbene (NHC) catalysts have been developed that can perform a complete hydrogenation of indoles to chiral octahydroindoles, a process initiated by the enantioselective reduction of the indole C2-C3 double bond. acs.orgnih.gov

Rhodium (Rh) Catalysts: The combination of rhodium precursors with the PhTRAP ligand was one of the pioneering systems for the asymmetric hydrogenation of N-protected indoles. researchgate.net This catalyst is particularly effective for N-acetyl and N-tosyl protected indoles, converting 2-substituted N-acetylindoles into the corresponding chiral indolines with up to 95% ee. researchgate.net For 3-substituted N-tosylindoles, enantiomeric excesses can reach up to 98%. acs.orgelsevierpure.com The presence of a base, such as cesium carbonate, is often required to achieve high enantioselectivity with this system. researchgate.net

Palladium (Pd) Catalysts: Palladium catalysts have been successfully applied for the hydrogenation of unprotected indoles, a significant advancement as it removes the need for protecting group manipulation. nih.gov A notable system developed by Zhou and coworkers uses a palladium(II) trifluoroacetate (B77799) catalyst with the chiral ligand (R)-H8-BINAP in the presence of a Brønsted acid. This method affords enantioenriched indolines from 2-substituted and 2,3-disubstituted indoles in up to 99% yield and 98% ee. nih.gov Palladium catalysis has also been used in one-pot procedures where indoles are generated in situ and subsequently hydrogenated, yielding chiral indolines with up to 96% ee. dicp.ac.cn

Table 1: Performance of Chiral Metal Complexes in Asymmetric Hydrogenation of Indole Derivatives

MetalChiral LigandSubstrate ExampleYieldEnantiomeric Excess (ee)Reference
IridiumZhaoPhos (Bisphosphine-thiourea)2-Aryl unprotected indoles75-99%86-99% chinesechemsoc.orgchinesechemsoc.org
IridiumSpinPHOXN-Boc-2-methylindole>99%>99% nih.gov
Ruthenium(S,S)-(R,R)-PhTRAPN-Boc-2-methylindoleHigh95% dicp.ac.cn
Rhodium(S,S)-(R,R)-PhTRAPN-Acetyl-2-methylindoleHighup to 95% researchgate.net
Palladium(R)-H8-BINAP2-Methylindoleup to 99%up to 98% nih.gov

Role of Chiral Ligands in Enantioselective Induction

The success of asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. acs.org The ligand creates a chiral environment that differentiates between the two prochiral faces of the indole's C2-C3 double bond, directing the hydrogen addition to one face preferentially.

Different classes of ligands have been developed, each with unique structural features to maximize stereocontrol:

Chiral Bisphosphines: Ligands such as BINAP and its derivatives, as well as trans-chelating phosphines like PhTRAP, are foundational in this field. acs.org Their C2 symmetry and steric bulk effectively block certain coordination pathways of the substrate, leading to a favored binding orientation for hydrogenation. dicp.ac.cnacs.org

P,N Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as PHOX (phosphine-oxazoline) and its derivatives (e.g., SpinPHOX), have proven highly effective, particularly with iridium catalysts. dicp.ac.cnnih.gov The distinct electronic properties of the hard nitrogen and soft phosphorus donors contribute to a stable and well-defined chiral catalytic pocket.

Bifunctional Ligands: Some modern ligands incorporate additional functional groups capable of secondary interactions with the substrate. For instance, the thiourea (B124793) moiety in the ZhaoPhos ligand can form a hydrogen bond with an anion, which is part of an in situ-generated iminium ion from the indole substrate. This "anion-binding" interaction helps to lock the substrate into a specific conformation, enhancing enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

Mechanistic Investigations of Asymmetric Hydrogenation Pathways

Understanding the reaction mechanism is crucial for optimizing catalysts and expanding their scope. For the hydrogenation of indoles, a key mechanistic feature is the activation of the aromatic substrate. It is widely proposed that in the presence of an acid (either added as a co-catalyst or generated in situ), the indole nitrogen is protonated, forming a reactive iminium ion intermediate. chinesechemsoc.orgnih.gov This breaks the aromaticity of the indole ring, making the C2-C3 double bond more susceptible to hydrogenation.

Isotope-labeling studies with palladium catalysts have confirmed that a Brønsted acid is essential for the formation of the iminium salt, which is the species that undergoes hydrogenation by a Pd-H active species. nih.gov For iridium-catalyzed systems, a similar substrate activation strategy is proposed, followed by what is believed to be an outer-sphere reduction mechanism. chinesechemsoc.org This involves the transfer of hydrogen to the coordinated and activated substrate without it first inserting into the iridium-hydride bond.

Chiral Induction in Alkylation Reactions

An alternative strategy to construct the chiral center at the C2 position involves the enantioselective alkylation of an indole nucleus. This approach forms a C-C bond and establishes the stereocenter in a single step. The resulting 2-substituted indole can then, in principle, be N-methylated and reduced to yield the target (R)-1,2-Dimethylindoline.

Enantioselective Friedel-Crafts Alkylation of Indoles utilizing Chiral Catalysts

The Friedel-Crafts alkylation is a powerful method for C-H functionalization of electron-rich aromatics like indoles. acs.org The development of chiral catalysts has enabled highly enantioselective variants of this reaction. A diverse array of chiral Lewis acids and organocatalysts have been employed to react indoles with various electrophiles.

Common electrophiles include β,γ-unsaturated α-ketoesters, nitrostyrenes, and α,β-unsaturated aldehydes. acs.orgrsc.orgprinceton.edu The catalyst, typically a chiral metal complex or a chiral Brønsted acid, coordinates to the electrophile, activating it towards nucleophilic attack by the indole. The chiral environment of the catalyst shields one face of the activated electrophile, directing the indole to attack from the less hindered face and thereby inducing high enantioselectivity.

For example, chiral N,N′-dioxide-Ni(II) complexes have been used for the intermolecular C2 Friedel-Crafts alkylation of N-methyl skatole with β,γ-unsaturated α-ketoesters, producing the corresponding indole derivatives with up to 99% ee. rsc.org In another approach, chiral aziridine-phosphine ligands in combination with a copper(I) complex catalyze the reaction between indoles and β-nitrostyrenes, affording products with enantioselectivity around 80-90%. mdpi.com

Table 2: Examples of Catalysts in Enantioselective Friedel-Crafts Alkylation of Indoles

Catalyst SystemElectrophileIndole SubstrateYieldEnantiomeric Excess (ee)Reference
Chiral N,N′-dioxide-Ni(II)β,γ-Unsaturated α-ketoesterN-Methyl skatoleup to 96%up to 99% rsc.org
Chiral Aziridine-phosphine / (CuOTf)₂·C₆H₆β-Nitrostyrene5-Bromoindole88%92% mdpi.com
Chiral Phosphoric Acid (CPA)3-Aroyl acrylateAminoindolesGoodup to 94% acs.org
Chiral Calcium BINOL bis(phosphate)α-CF₃-β-nitrostyreneIndoleup to 99%up to 98% acs.org

Metal-Catalyzed Enantioselective C-Alkylation Strategies (e.g., Chiral Iron(II) Complexes)

The development of catalysts based on earth-abundant and biocompatible metals like iron is a highly desirable goal in sustainable chemistry. nih.gov Recently, significant strides have been made in using chiral iron(II) complexes for the highly regio- and enantioselective alkylation of indoles.

A notable system involves a cis-β Fe(II) complex bearing a tetradentate bis(quinolyl)diamine ligand. nih.govscispace.comrsc.orgrsc.org This catalyst has demonstrated remarkable efficacy in the alkylation of various indoles at the C2, C3, or N1 positions with α,β-unsaturated 2-acyl imidazoles as the electrophiles. These reactions proceed with high yields (up to 98%) and exceptional enantioselectivities (up to >99% ee). nih.govscispace.com

DFT calculations have provided insight into the source of the high stereoselectivity. The calculations suggest that the "chiral-at-metal" cis-β configuration of the octahedral iron complex, combined with a secondary π–π stacking interaction between the substrate and the ligand, are responsible for the effective enantio-discrimination. nih.govrsc.org This methodology provides a powerful and sustainable route to a wide array of chiral indole derivatives.

Table 3: Substrate Scope for Chiral Iron(II)-Catalyzed C2-Alkylation of 3-Substituted Indoles

Indole Substrate (3-substituent)ElectrophileYieldEnantiomeric Excess (ee)Reference
-Meα,β-Unsaturated 2-acyl imidazole95%96% nih.gov
-Etα,β-Unsaturated 2-acyl imidazole96%96% nih.gov
-Bnα,β-Unsaturated 2-acyl imidazole95%95% nih.gov
-Phα,β-Unsaturated 2-acyl imidazole98%97% nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Indole
Indoline
N-Methyl-2-methylindole
1,2-Dimethylindole (B146781)
N-Boc-2-methylindole
(R)-N-Boc-2-methylindoline
N-Acetyl-2-methylindole
N-Tosyl-3-substituted indoles
N-Methyl skatole
β,γ-Unsaturated α-ketoester
β-Nitrostyrene
5-Bromoindole
3-Aroyl acrylate
α-Trifluoromethylated β-nitrostyrene
α,β-Unsaturated 2-acyl imidazole
Palladium(II) trifluoroacetate
Cesium carbonate
Octahydroindole

Regioselective Alkylation Control and Outcomes

Regioselective alkylation of the indoline scaffold is a fundamental transformation for introducing molecular complexity. The control over the site of alkylation—whether at the nitrogen (N-alkylation) or at a carbon atom of the aromatic ring (C-alkylation)—is a significant challenge due to the multiple reactive sites in the molecule. The outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.

Recent studies have demonstrated that the regioselectivity of indoline alkylation can be effectively controlled. For instance, iridium-catalyzed dehydrogenative alkylation of indolines using alcohols as alkylating agents can be tuned to selectively yield either N-alkylated or C3-alkylated products by modifying the solvent system. This method represents a green and efficient approach, proceeding through a tandem dehydrogenation of the indoline and the alcohol.

Furthermore, the diastereoselective alkylation of chiral indolines has been achieved by employing them as chiral auxiliaries. In this approach, the chiral indoline is first acylated, and the resulting enolate is then alkylated. The stereochemical outcome of the alkylation is directed by the existing stereocenter in the indoline auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary provides the enantioenriched alkylated product. The use of coordinating agents like lithium chloride can further enhance the diastereomeric ratio. researchgate.net

Below is a table summarizing the outcomes of regioselective alkylation of indolines under different catalytic systems.

Catalyst SystemSubstratesProduct(s)Key Features
Iridium ComplexIndolines, AlcoholsN-alkylated or C3-alkylated indolinesSolvent-controlled regioselectivity
Chiral Indoline AuxiliaryN-acylindoline, Alkyl halidesDiastereomerically enriched α-alkylated carbonyl compoundsHigh diastereoselectivity, auxiliary-controlled stereochemistry

Cycloaddition Methodologies for Indoline Scaffold Construction

Cycloaddition reactions are powerful tools for the construction of the indoline scaffold, allowing for the rapid assembly of the bicyclic ring system, often with excellent control of stereochemistry. Various types of cycloaddition reactions have been successfully employed for this purpose.

One prominent example is the formal [3+2]-cycloaddition. In this approach, a three-atom component reacts with a two-atom component to form the five-membered ring of the indoline. For instance, the reaction of arynes, generated in situ, with γ-amino-α,β-unsaturated esters proceeds in a highly regio- and diastereoselective manner to afford 2,3-disubstituted indolines. mdpi.com Chiral Brønsted acids have also been utilized to catalyze the enantioselective formal [3+2] cycloaddition of 3-substituted indoles with in situ generated ketimines, yielding biologically relevant spiro-isoindolinone-indolines with high enantioselectivity. researchgate.net

Another effective strategy is the [4+1] cycloaddition. Palladium-catalyzed tandem [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones provides a diverse range of indolines with high diastereoselectivity under mild conditions. rsc.org Copper-catalyzed asymmetric decarboxylative [4+1] cycloaddition of propargylic carbamates with sulfur ylides is another method that furnishes chiral indolines bearing a synthetically versatile alkyne group. rsc.org

The following table provides an overview of different cycloaddition strategies for indoline synthesis.

Cycloaddition TypeReactantsCatalyst/PromoterProductStereoselectivity
Formal [3+2]Arynes, γ-Amino-α,β-unsaturated esters-2,3-Disubstituted indolinesHigh diastereoselectivity mdpi.com
Formal [3+2]3-Substituted indoles, β,γ-Alkynyl-α-ketiminesChiral Brønsted AcidSpiro-isoindolinone-indolinesHigh enantioselectivity researchgate.net
[4+1]4-Vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones, N-TosylhydrazonesPalladiumSubstituted indolinesHigh diastereoselectivity rsc.org
[4+1]Propargylic carbamates, Sulfur ylidesCopperChiral alkyne-substituted indolinesHigh enantio- and diastereoselectivity rsc.org

Intramolecular Cyclization Approaches (e.g., Palladium-Catalyzed Intramolecular Reductive Heck Reaction)

Intramolecular cyclization reactions, particularly those catalyzed by transition metals, offer a highly efficient route to the indoline scaffold. The palladium-catalyzed intramolecular Heck reaction is a cornerstone of this approach. In this reaction, an aryl halide is coupled with an appropriately positioned alkene within the same molecule to form the indoline ring system.

Recent advancements have focused on the development of enantioselective versions of the intramolecular Heck reaction to produce chiral indolines. For example, a palladium-catalyzed enantioselective intramolecular Heck reaction has been developed to access chiral C3-tertiary indolines. rsc.org This method overcomes the intrinsic tendency for aromatization and allows for the selective synthesis of enantioenriched 3-(2-oxoethyl)indolines. rsc.org The strategic placement of a hydroxy group on the alkene moiety is key to controlling the regioselectivity of the subsequent β-hydride elimination. rsc.org

Furthermore, dearomative Heck reactions have expanded the scope of this methodology. The enantioselective intramolecular dearomative Heck reaction of N-(o-bromoaryl) indole-3-carboxamides, using a chiral phosphoramidite (B1245037) ligand, yields enantioenriched spiro indolines with vicinal stereocenters. The use of a hydride source, such as sodium formate, facilitates the reductive Heck pathway, preventing β-hydride elimination.

The diastereoselective synthesis of N-methylspiroindolines has also been achieved through an intramolecular Mizoroki–Heck annulation of cyclopentenyl-tethered N-methylbromoanilines. researchgate.net This reaction proceeds with high diastereoselectivity, which has been rationalized by density functional theory calculations. researchgate.net

A summary of intramolecular cyclization approaches is presented in the table below.

Reaction TypeSubstrateCatalyst SystemProductKey Features
Enantioselective Intramolecular HeckN-allyl-2-iodoanilines with α-hydroxy alkenePalladium/Chiral LigandChiral C3-tertiary indolinesRegioselective β-hydride elimination rsc.org
Enantioselective Intramolecular Reductive HeckN-(o-bromoaryl) indole-3-carboxamidesPalladium/Chiral Phosphoramidite, HCO₂NaEnantioenriched spiro indolinesInhibition of β-hydride elimination
Diastereoselective Intramolecular Mizoroki-HeckCyclopentenyl-tethered N-methylbromoanilinesPalladium(0)N-methylspiroindolinesHigh diastereoselectivity researchgate.net

One-Pot and Multicomponent Synthesis Protocols for Substituted Indolines

One-pot and multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These protocols are particularly valuable for the construction of substituted indoline libraries for drug discovery.

A notable example is the one-pot synthesis of trans-2,3-diaminoindolines through the 2,3-diamination of electrophilic indolines. mdpi.com This method allows for the concise synthesis of previously inaccessible diaminoindolines where the two amine moieties are different. mdpi.com

Multicomponent reactions have also been employed for the synthesis of spiroindolines. A post-Ugi/diastereoselective cascade reaction has been developed for the metal-free, one-pot construction of naturally existing spiroindolines. rsc.org This protocol involves the formation of a new C-C bond via a selective 5-exo-dig indole cyclization and a new C-N bond with simultaneous control over three chiral centers. rsc.org

Another approach involves a copper-catalyzed sequential multicomponent/C-N coupling reaction for the one-pot synthesis of 2-(N-sulfonylimino)indolines. google.com This procedure combines a three-component reaction followed by an intramolecular C-N bond formation.

The table below highlights some one-pot and multicomponent strategies for indoline synthesis.

Reaction TypeStarting MaterialsProductKey Features
One-pot DiaminationElectrophilic indolines, Aminestrans-2,3-DiaminoindolinesSynthesis of differentially substituted diaminoindolines mdpi.com
Post-Ugi/Cascade ReactionIsocyanides, Amines, Carbonyls, Propiolic acidSpiroindolinesMetal-free, diastereoselective, controls three stereocenters rsc.org
Sequential Multicomponent/C-N CouplingAlkynes, Sulfonyl azides, Aldehydes2-(N-sulfonylimino)indolinesCopper-catalyzed, three-component reaction followed by cyclization google.com

Strategic Chemical Derivatization for Enhanced Synthetic Utility

The strategic chemical derivatization of chiral indolines, such as this compound, is a powerful approach to enhance their synthetic utility, either by transforming them into valuable chiral auxiliaries or by introducing functional groups that enable further complex transformations.

Chiral indolines can be employed as effective chiral auxiliaries in asymmetric synthesis. For instance, enantiomerically pure (S)-indoline-2-carboxylic acid can be converted into chiral auxiliaries that, when attached to a propanoyl group, direct the diastereoselective alkylation of the corresponding enolate. researchgate.net The high diastereoselectivity observed in these reactions demonstrates the utility of the indoline scaffold in controlling stereochemistry. researchgate.net The resulting products can then be cleaved from the auxiliary to yield enantioenriched compounds. researchgate.net

Furthermore, the functionalization of the indoline ring itself can provide access to more complex molecular architectures. The reaction of 2-indolylmethanols, which can be derived from indolines, with various nucleophiles allows for the introduction of substituents at the C3-position or at the benzylic site. unicam.it This derivatization strategy opens up avenues for the synthesis of polycyclic derivatives, especially when the nucleophile contains a remote electrophilic site that can participate in a subsequent ring-closing reaction. unicam.it

The kinetic resolution of racemic indolines through asymmetric oxygenation to form enantiopure hydroxylamines is another strategic derivatization. nih.gov The resulting optically pure indolines and hydroxylamines can be interconverted, and the hydroxylamine (B1172632) can serve as a handle for further synthetic manipulations. nih.gov

The following table provides examples of strategic derivatization of chiral indolines.

Derivatization StrategyStarting Indoline DerivativeReagentsResulting Product/ApplicationEnhanced Utility
Chiral Auxiliary Synthesis(S)-Indoline-2-carboxylic acidVarious reagentsChiral propanoylamidesDiastereoselective alkylation reactions researchgate.net
C3-Functionalization2-IndolylmethanolsNucleophilesC3-substituted indolines, polycyclic systemsAccess to complex scaffolds unicam.it
Asymmetric OxygenationRacemic indolinesTitanium(salalen)/H₂O₂Enantiopure indolines and hydroxylaminesKinetic resolution, functional handle for further synthesis nih.gov

Applications and Advanced Functions of R 1,2 Dimethylindoline and Its Derivatives

Role in Chiral Catalysis and Ligand Design

The development of asymmetric catalysis relies heavily on the design of effective chiral molecules that can influence the stereochemical outcome of a reaction. Chiral amines and their derivatives are fundamental components in this field, serving as ligands that coordinate to a metal center or as chiral auxiliaries that temporarily attach to a substrate to direct a reaction.

In asymmetric catalysis, chiral ligands modify the reactivity and selectivity of a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. nih.gov The design of these ligands is a formidable task, but concepts such as C2-symmetry and the use of modular, non-symmetrical ligands have guided the development of highly effective catalysts. nih.govscispace.com Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction, after which they can typically be removed and recovered. nih.govrsc.org This strategy is a reliable method for producing enantiomerically pure compounds, particularly in the early stages of drug discovery. rsc.org

Various classes of compounds have been successfully employed as chiral auxiliaries, including oxazolidinones and pseudoephedrine, which are effective in the asymmetric alkylation of enolates. nih.govrsc.org Chiral 1,2-diamines have also emerged as powerful tools, serving as both auxiliaries and ligands in a wide array of chemical transformations. myuchem.com Similarly, chiral 2-imidazolidinones show considerable promise due to their high stability and the high levels of asymmetric induction they provide in reactions like alkylations and aldol (B89426) additions. researchgate.net While specific applications of (R)-1,2-Dimethylindoline as a ligand or auxiliary are not extensively documented in dedicated studies, its structure as a chiral secondary amine fits the profile of molecules often explored for these purposes. The nitrogen atom can serve as a coordination site for metals in ligand design, and the chiral center at C-2 can provide the necessary stereochemical control required for an effective auxiliary.

Kinetic resolution is a crucial technique for separating a racemic mixture of chiral molecules. It involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. This method has been successfully applied to the resolution of racemic 2-substituted indolines, a class of compounds that includes 1,2-dimethylindoline (B8796923).

One notable strategy is the non-enzymatic N-acylation using a planar-chiral pyridine (B92270) derivative as a catalyst. nih.govthieme-connect.comacs.org This method was developed to overcome the low nucleophilicity of the indoline (B122111) nitrogen, which rendered previous conditions ineffective. nih.govacs.org By tuning the chiral environment of the catalyst, good to excellent selectivity factors (s), which represent the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer, have been achieved for a variety of 2-substituted and 2,3-disubstituted indolines. nih.govacs.org

Another effective method involves deprotonation with a chiral base system, followed by trapping with an electrophile. nih.govwhiterose.ac.uk The use of n-butyllithium in combination with the chiral ligand (+)-sparteine has been shown to enantioselectively deprotonate one enantiomer of an N-Boc-protected 2-arylindoline, leading to a kinetic resolution. This process yields both the unreacted starting material and a 2,2-disubstituted product in enantioenriched form, with selectivity factors reported to be as high as ~20. nih.govwhiterose.ac.uk

Table 1: Selectivity Factors in Kinetic Resolution of 2-Substituted Indolines
Indoline SubstrateMethodChiral Catalyst/LigandSelectivity Factor (s)Reference
2-MethylindolineN-AcylationPlanar-chiral PPY derivative16 nih.gov
2-EthylindolineN-AcylationPlanar-chiral PPY derivative17 nih.gov
2-PropylindolineN-AcylationPlanar-chiral PPY derivative20 nih.gov
cis-2,3-DimethylindolineN-AcylationPlanar-chiral PPY derivative15 nih.gov
trans-2,3-DimethylindolineN-AcylationPlanar-chiral PPY derivative11 nih.gov
N-Boc-2-phenylindolineAsymmetric Deprotonation(+)-Sparteine~20 whiterose.ac.uk

Integration into Medicinal Chemistry Scaffolds

The indoline ring system is a core component in a multitude of natural products and synthetic compounds with significant biological activity. Its structural features make it an attractive starting point for the design of new therapeutic agents.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. dntb.gov.ua The indole (B1671886) and its reduced form, indoline, are widely recognized as privileged structures. researchgate.netresearchgate.net This versatility is demonstrated by their presence in numerous FDA-approved drugs targeting a wide range of conditions, including hypertension, cancer, and migraines. nih.gov The indoline framework's prevalence in medicinally valuable compounds makes it a fascinating scaffold for chemists to construct novel antitumor agents and other therapeutics. researchgate.net

Table 2: Examples of Marketed Drugs Containing an Indole or Related Scaffold
Drug NameTherapeutic ApplicationMechanism of Action (Simplified)Reference
PindololHypertension, AnginaNon-selective beta-blocker nih.gov
CarvedilolHypertension, Heart FailureNon-selective beta-blocker and alpha-1 blocker nih.gov
SumatriptanMigraineSelective serotonin (B10506) (5-HT1B/1D) receptor agonist researchgate.netnih.gov
PanobinostatMultiple MyelomaHistone deacetylase (HDAC) inhibitor researchgate.netnih.gov
RamosetronAntiemeticSerotonin (5-HT3) receptor antagonist researchgate.net

Structure-Activity Relationship (SAR) analysis is a foundational concept in drug discovery that explores how the chemical structure of a compound relates to its biological activity. pharmacologymentor.com The primary goal of SAR studies is to identify the key structural features (the pharmacophore) responsible for a molecule's desired effects and to guide the optimization of a lead compound to enhance potency and selectivity while minimizing side effects. oncodesign-services.com

The process involves the systematic synthesis and testing of a series of related compounds, or analogs. oncodesign-services.com Modifications can include:

Altering Substituents: Changing the size, electronics, or lipophilicity of functional groups on the scaffold. For instance, in a study of indole derivatives as benzodiazepine (B76468) receptor ligands, substituting the hydrogen at the 5-position of the indole with a nitro group drastically decreased binding affinity. nih.gov

Varying Substituent Position: Moving a functional group to a different position on the ring system to probe the topology of the target's binding site.

Modifying the Core Scaffold: Introducing changes to the ring system itself to understand the importance of the core structure.

In a study developing indole-based α-glucosidase inhibitors, a series of Schiff base derivatives were synthesized with a methoxy (B1213986) group fixed at the C5 position to enhance lipophilicity and π-electron distribution. mdpi.com The subsequent attachment of various substituted phenyl rings allowed researchers to probe how different electronic and steric properties at that position affected inhibitory activity, ultimately identifying a 3-bromophenyl derivative as the most potent compound. mdpi.com

Table 3: Illustrative SAR of C5-Methoxy Indole-Based Schiff Bases as α-Glucosidase Inhibitors
Compound IDSubstituent on Phenyl RingIC₅₀ (µM)Reference
4a4-OH29.56 mdpi.com
4e4-Br15.42 mdpi.com
4g3-Br10.89 mdpi.com
4h2-Br12.74 mdpi.com
Acarbose (Standard)-48.95 mdpi.com

Computational chemistry provides a powerful toolkit to accelerate the drug discovery process by predicting how potential drug candidates will behave. azolifesciences.comnih.gov These in silico methods are frequently applied to the analysis and optimization of indoline-based scaffolds. indexcopernicus.comacs.orgresearchgate.net

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net Docking studies on indoline-based compounds have been used to suggest that the scaffold is a suitable molecular seed for 5-LOX inhibitor design, as it can be properly accommodated into the enzyme's binding pocket. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the stability of a ligand-protein complex. researchgate.net This technique was used to support the mechanism of action for an indole-based α-glucosidase inhibitor, revealing stable hydrogen bonding and π-π interactions with key residues in the enzyme's active site. mdpi.com

ADMET Profiling: This approach uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. indexcopernicus.com Such analyses are crucial for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and minimal toxicity risks before committing to expensive and time-consuming laboratory synthesis and testing. indexcopernicus.com

By integrating these computational approaches, researchers can efficiently evaluate large libraries of virtual compounds, prioritize candidates for synthesis, and rationally design new indoline derivatives with enhanced pharmacological properties. indexcopernicus.comresearchgate.net

Emerging Applications in Energy Storage Systems: Liquid Organic Hydrogen Carriers (LOHCs)

This compound and its corresponding hydrogen-lean form, 1,2-dimethylindole (B146781), are components of an emerging class of Liquid Organic Hydrogen Carriers (LOHCs). These systems offer a promising method for the safe and efficient storage and transportation of hydrogen. The process involves the catalytic hydrogenation of an unsaturated organic compound (the hydrogen-lean form) for storage, and subsequent dehydrogenation to release hydrogen when needed. Indole derivatives are considered promising candidates for LOHC applications due to their favorable reaction enthalpies for hydrogen release. researchgate.net

Hydrogenation and Dehydrogenation Kinetics and Thermodynamic Considerations

The efficiency of an LOHC system is largely determined by the kinetics and thermodynamics of the hydrogenation and dehydrogenation reactions. For the 1,2-dimethylindole/perhydro-1,2-dimethylindole system, research has established viable conditions for these processes.

Hydrogenation: Full hydrogenation of 1,2-dimethylindole can be achieved at 140 °C and 7 MPa of hydrogen pressure within 60 minutes, utilizing a 5 wt% Ruthenium on aluminum oxide (Ru/Al2O3) catalyst. mdpi.com

Dehydrogenation: The release of stored hydrogen from perhydro-1,2-dimethylindole can be completed within 60 minutes at a temperature of 200 °C and a pressure of 101 kPa, using the same 5 wt% Ru/Al2O3 catalyst. mdpi.com Another study highlights that the fully dehydrogenated product from the hydrogenated form of 1,2-dimethylindole (8H-1,2-DMID) can be obtained in 60 minutes at 200°C with a Palladium on aluminum oxide (Pd/Al2O3) catalyst. rsc.orgsemanticscholar.org

The apparent activation energy for the dehydrogenation of 8H-1,2-DMID has been reported to be 111.9 kJ mol⁻¹. rsc.org This is notably higher than that of the related compound 8H-2,3-DMID, which is 39.6 kJ mol⁻¹, suggesting differences in reaction kinetics based on the position of the methyl groups. rsc.org

Thermodynamic Data: Key thermodynamic parameters for 1,2-dimethylindole have been experimentally determined, which are crucial for process design and optimization. mdpi.com

Thermodynamic ParameterValue
Vaporization Enthalpy (Δl g H m o (298.15 K))67.6 ± 0.7 kJ·mol⁻¹
Fusion Enthalpy (Δcr l H m o (298.15 K))13.3 ± 1.1 kJ·mol⁻¹
Sublimation Enthalpy (Δcr g H m o (298.15 K))83.2 ± 0.7 kJ·mol⁻¹

This table presents key thermodynamic parameters for 1,2-dimethylindole.

Design and Evaluation of Catalytic Systems for Reversible Hydrogen Storage

The development of efficient and robust catalysts is paramount for the practical application of LOHC systems. For indole-based carriers, catalysts containing platinum group metals have shown significant activity.

Catalyst Selection: Commonly used catalysts for the hydrogenation of indole derivatives are based on Ruthenium, often supported on aluminum oxide (Ru/Al2O3). mdpi.com For the dehydrogenation step, Palladium-based catalysts, also frequently supported on Al2O3, are typically employed. rsc.orgsemanticscholar.org The choice of catalyst and support material can significantly influence the reaction rates, selectivity, and long-term stability of the LOHC system.

Catalyst Performance and Stability: The stability of the catalyst over multiple hydrogenation-dehydrogenation cycles is a critical factor for the economic viability of the LOHC technology. Research on related indole systems with a Ru/Al2O3 catalyst has demonstrated high stability over three cycles of hydrogenation. rsc.org However, the corresponding Pd/Al2O3 catalyst used for dehydrogenation showed some degradation in activity, which was attributed to potential carbon formation on the catalyst surface and metal agglomeration during prolonged operation. rsc.org

Chemical Protecting Group Functionalities (e.g., Sulfonyl Protecting Groups derived from 1,2-Dimethylindole)

In the realm of complex organic synthesis, particularly in peptide chemistry, protecting groups are essential tools to temporarily block reactive functional groups and prevent unwanted side reactions. nih.gov A sulfonyl derivative of 1,2-dimethylindole has emerged as a highly effective protecting group.

The 1,2-dimethylindole-3-sulfonyl (MIS) group is a sulfonyl-type protecting group specifically designed for the guanidinium (B1211019) side chain of arginine. ub.edursc.org Its utility stems from its high acid lability, which allows for its removal under mild acidic conditions. ub.edu This is a significant advantage over other commonly used sulfonyl protecting groups such as 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofurane-5-sulfonyl (Pbf), which require harsher acidic conditions for cleavage. ub.edursc.org

The increased acid lability of the MIS group is advantageous in the synthesis of peptides that are sensitive to strong acids or contain multiple arginine residues. ub.eduresearchgate.net Furthermore, the MIS group is compatible with tryptophan-containing peptides, a notable feature as tryptophan residues can be susceptible to modification under certain deprotection conditions. ub.edursc.org The synthesis of the MIS protecting group involves the sulfonation of 1,2-dimethylindole. Due to the tendency of the indole ring to polymerize in strongly acidic conditions, this reaction is carried out in a neutral or basic medium, for example, using a sulphur trioxide pyridine complex. ub.edu

Protecting GroupRelative Acid Lability
1,2-Dimethylindole-3-sulfonyl (MIS) High
2,2,4,6,7-Pentamethyldihydrobenzofurane-5-sulfonyl (Pbf)Moderate
2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc)Low

This table provides a comparative overview of the acid lability of the MIS protecting group relative to other common sulfonyl-type protecting groups for arginine.

Advanced Analytical and Spectroscopic Research Methodologies for R 1,2 Dimethylindoline

Application of Multivariate Spectroscopic Techniques for Structural and Stereochemical Characterization

Multivariate spectroscopic techniques are indispensable for the detailed structural and stereochemical analysis of (R)-1,2-Dimethylindoline, providing a deep understanding of its three-dimensional arrangement and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the connectivity of the atoms, verifying the presence of the indoline (B122111) core, the two methyl groups, and their respective chemical environments.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which solidifies the assignment of the molecular skeleton.

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as ROESY, are particularly valuable. rsc.org These experiments can reveal through-space proximity between the protons of the two methyl groups (at positions 1 and 2), helping to confirm their relative cis or trans orientation. In the case of this compound, a specific NOE correlation would be expected depending on the relative stereochemistry of the C2 methyl group. Furthermore, the use of chiral shift reagents can be employed to differentiate between enantiomers in a racemic mixture, allowing for the assessment of enantiomeric purity. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for this compound
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / Remarks
N-CH₃~2.7~35Singlet (s)
C2-CH₃~1.3~18Doublet (d)
H-2~3.2~65Multiplet (m)
H-3~2.9 (a), ~2.5 (b)~30Multiplets (m)
H-4~7.1~127Doublet (d)
H-5~6.6~118Triplet (t)
H-6~7.0~125Triplet (t)
H-7~6.8~109Doublet (d)
C-3a-~152Quaternary Carbon
C-7a-~130Quaternary Carbon

X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. springernature.comnih.gov For this compound, this technique provides conclusive proof of the three-dimensional arrangement of atoms in the solid state, confirming the (R) configuration at the C2 stereocenter.

The process involves growing a high-quality single crystal of the enantiomerically pure compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a precise model of the electron density, which translates into the exact position of each atom. The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion, where the scattering of X-rays by heavy atoms allows for the differentiation between a molecule and its non-superimposable mirror image. soton.ac.uknih.gov The Flack parameter is a critical value derived from the data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero confirms the assignment. nih.gov

Table 2: Representative Crystallographic Data for a Chiral Indoline Derivative
ParameterValue
Chemical FormulaC₁₀H₁₃N
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = X Å, b = Y Å, c = Z Å
Volume (V)XYZ ų
Z (Molecules per unit cell)4
Flack Parameter~0.0(1)

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound. chemrxiv.org Soft ionization methods, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement of the molecular ion. chromatographyonline.com This accuracy allows for the unambiguous determination of the elemental formula (C₁₀H₁₃N), distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. chromatographyonline.com By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The analysis of these fragments provides valuable information that helps to confirm the indoline scaffold and the positions of the methyl substituents.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
IonFormulaCalculated m/zObserved m/zFragmentation Origin
[M+H]⁺C₁₀H₁₄N⁺148.1121148.1123Molecular Ion
[M-CH₃]⁺C₉H₁₁N⁺133.0886133.0887Loss of C2-methyl group

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used for functional group identification and purity assessment.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. farmaciajournal.com The indoline ring system of this compound contains a chromophore that gives rise to characteristic absorption maxima (λₘₐₓ). This technique is highly sensitive and can be used quantitatively to determine the concentration of the compound in solution and to assess its purity by detecting aromatic impurities that may absorb at different wavelengths.

Infrared (IR) spectroscopy provides a "fingerprint" of the molecule by detecting the vibrations of its chemical bonds. mu-varna.bg Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would show distinct peaks corresponding to aromatic C-H stretching, aliphatic C-H stretching (from the methyl and methylene (B1212753) groups), C-N stretching, and aromatic C=C bending vibrations. The absence of unexpected peaks can confirm the purity of the sample, while its unique pattern serves as a valuable identification tool. farmaciajournal.com

Table 4: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Bending1450 - 1600
C-N Stretch1250 - 1350

Theoretical and Computational Chemistry Approaches for Molecular Analysis

Theoretical and computational methods are powerful tools that complement experimental data, providing deeper insight into the molecular properties of this compound at an electronic level.

Density Functional Theory (DFT) and ab initio calculations are quantum chemical methods used to model the electronic structure and properties of molecules. mdpi.com For this compound, these calculations can predict its most stable three-dimensional geometry, which can then be compared with experimental data from X-ray crystallography.

These computational approaches are also used to predict a wide range of molecular properties:

Electronic Structure: Calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitability.

Reactivity Predictions: The distribution of electron density and electrostatic potential can be mapped onto the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This allows for predictions of how the molecule might interact with other reagents. uautonoma.cl

Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. sci-hub.se Comparing these calculated spectra with experimental results provides a powerful method for validating both the structural assignment and the computational model. researchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark data for thermochemical properties. nih.gov

Table 5: Illustrative Properties of this compound from DFT Calculations (e.g., B3LYP/6-31G*)
PropertyCalculated Value
Ground State Energy-X Hartrees
HOMO Energy~ -5.5 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 6.0 eV
Dipole Moment~ 1.8 Debye

Computational Studies on Reaction Mechanisms, Transition States, and Energy Barriers

No dedicated computational studies detailing the reaction mechanisms, transition states, or energy barriers specifically for this compound were found in the reviewed literature. While computational methods such as Density Functional Theory (DFT) are commonly used to explore reaction pathways for related indole (B1671886) and indoline structures, specific calculations and data for the formation or reactions of this compound, including optimized geometries of transition states and their corresponding energy barriers, are not available in published research.

Predictive Modeling in Structure-Activity Relationships (SARs) and Scaffold Hopping

There is no available research focused on the predictive modeling of Structure-Activity Relationships (SARs) for this compound. SAR studies are crucial in medicinal chemistry to understand how the structural features of a molecule influence its biological activity. Such studies often involve the synthesis and testing of numerous analogs to build a predictive model. Furthermore, no literature was found that uses this compound as a starting point or target for scaffold hopping—a computational technique to identify structurally novel compounds with similar biological activity.

Molecular Dynamics Simulations in Chemical System Analysis

A search for molecular dynamics (MD) simulations specifically involving this compound did not yield any results. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing insights into conformational changes, interactions with biological targets (like proteins or nucleic acids), or behavior in different solvent environments. There are no published studies that apply this methodology to analyze chemical systems containing this compound.

Future Research Directions and Challenges in R 1,2 Dimethylindoline Chemistry

Development of Novel Asymmetric Synthetic Routes with High Efficiency and Selectivity

A primary challenge in the study of (R)-1,2-Dimethylindoline is the development of efficient and highly selective asymmetric synthetic methods. While various strategies exist for the synthesis of chiral indolines, achieving high enantiomeric excess (ee) and yield specifically for the (R)-enantiomer of 1,2-dimethylindoline (B8796923) remains a significant goal.

Future research will likely focus on several promising areas:

Catalytic Asymmetric Hydrogenation: One of the most direct routes involves the asymmetric hydrogenation of the corresponding indole (B1671886) precursor, 1,2-dimethyl-1H-indole. A concise one-pot process involving intramolecular condensation and palladium-catalyzed asymmetric hydrogenation has been successfully applied to other indolines, achieving up to 96% ee. rsc.org A key challenge will be the design of a suitable chiral ligand-metal complex that can effectively control the stereochemistry at the C2 position for this specific substrate.

Kinetic Resolution: Kinetic resolution of racemic 1,2-dimethylindoline is another viable approach. This method involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted (R)-enantiomer. For instance, kinetic resolution of 2-arylindolines has been achieved with high selectivity using deprotonation with an n-butyllithium/sparteine system followed by an electrophilic quench. whiterose.ac.uk Similarly, titanium-catalyzed kinetic resolution using H₂O₂ as an oxidant has been reported for other indolines. nih.gov The development of a highly selective resolution process for 1,2-dimethylindoline could provide access to the desired (R)-enantiomer in high purity.

Domino and Cascade Reactions: Multi-component domino reactions offer an atom-economical and efficient strategy for constructing complex chiral molecules in a single step. Research into designing a cascade reaction that assembles the this compound core from simpler starting materials could represent a significant breakthrough. For example, Dy-catalyzed cascade reactions have been used to create polycyclic spiroindolines asymmetrically. rsc.org

The table below summarizes representative catalytic systems that have been successful for other chiral indolines and could be investigated for the synthesis of this compound.

Catalytic StrategyCatalyst/Ligand SystemSubstrate TypeAchieved Enantiomeric Excess (ee)Reference
Asymmetric HydrogenationPalladium / Chiral LigandIn-situ generated indolesUp to 96% rsc.org
Kinetic Resolutionn-BuLi / (-)-sparteineN-Boc-2-arylindolinesHigh (er not specified) whiterose.ac.uk
Kinetic ResolutionTitanium(salalen) C6 / H₂O₂Racemic 2,3-disubstituted indolinesUp to 93% nih.gov
DearomatizationChiral Phosphoric Acid2,3-disubstituted indolesExcellent (ee not specified) nih.gov

Exploration of Undiscovered Bioactive Functions and Therapeutic Potential

The indoline (B122111) core is a well-established pharmacophore found in numerous natural products and synthetic drugs. However, the specific biological activities of this compound are largely unexplored. A significant future direction is the systematic investigation of its potential therapeutic applications.

Neurodegenerative Diseases: Indole derivatives have shown promise as neuroprotective agents. researchgate.net For example, novel spiroindolin-1,2-diazepine derivatives have been investigated as cholinesterase inhibitors for their anti-Alzheimer potential. researchgate.net Future research should involve screening this compound and its derivatives against key enzymatic targets implicated in neurodegenerative conditions, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.gov

Anticancer Activity: The indoline motif is present in compounds with potent anticancer properties. mdpi.com The 2,2-disubstituted indolin-3-one scaffold, for instance, is found in various bioactive natural products. researchgate.net Screening this compound against a panel of cancer cell lines could reveal potential antiproliferative activities.

Antimicrobial and Antiviral Properties: The broad biological activity of heterocyclic compounds includes antimicrobial and antiviral effects. nih.gov High-throughput screening of this compound against various bacterial and viral pathogens could uncover novel therapeutic leads.

The challenge lies in the rational design of a screening strategy to identify the most promising therapeutic areas for this specific molecule. This exploration will likely involve a combination of in vitro assays and cell-based models to elucidate its mechanism of action and potential as a lead compound for drug development.

Optimization of Synthetic Pathways for Scalability and Industrial Applications

For any chiral compound with demonstrated therapeutic potential, the ability to produce it on a large scale is crucial. A significant challenge for this compound chemistry is the transition from laboratory-scale synthesis to a robust, cost-effective, and environmentally friendly industrial process.

Future research in this area should address several key factors:

Cost of Materials: The use of expensive chiral auxiliaries, ligands, or catalysts can render a synthetic route economically unviable. Research should focus on developing catalysts that are either inexpensive or can be used at very low loadings and recycled effectively.

Waste Reduction: Green chemistry principles should guide the optimization process. This includes selecting less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. pharmtech.com For example, replacing stoichiometric reagents with catalytic alternatives is a key strategy.

Robustness and Safety: The optimized process must be reliable, reproducible, and safe to operate on an industrial scale. This requires a thorough investigation of reaction parameters and potential hazards.

The successful scale-up of this compound synthesis will require close collaboration between synthetic chemists and chemical engineers to overcome the challenges associated with translating a laboratory procedure into a commercial manufacturing process. pharmtech.com

Integration of Advanced Computational Modeling for Accelerated Discovery and Design

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for modern pharmaceutical research. beilstein-journals.orgnih.gov Integrating these methods presents a significant opportunity to accelerate the discovery and optimization of this compound-based therapeutics.

Key areas for the application of computational modeling include:

Target Identification and Validation: Molecular docking simulations can be used to screen this compound against libraries of known protein structures. This can help identify potential biological targets and prioritize experimental testing, saving considerable time and resources compared to traditional high-throughput screening. nih.gov

Lead Optimization: Once a bioactive function is identified, computational tools can guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structure with biological activity, enabling the prediction of the most promising modifications. nih.gov

Mechanism of Action Studies: Molecular dynamics (MD) simulations can provide insights into the binding mode of this compound with its biological target at an atomic level. researchgate.net This understanding is crucial for rational drug design and for explaining the structural basis of its activity.

Reaction Mechanism and Catalyst Design: Computational modeling can also be applied to the synthesis of this compound. DFT (Density Functional Theory) studies can elucidate reaction mechanisms and help in the rational design of new, more efficient chiral catalysts for its asymmetric synthesis. whiterose.ac.uk

The primary challenge in this area is the need for accurate models and the computational power to run complex simulations. However, the continuous improvement in algorithms and hardware is making these powerful techniques increasingly accessible and predictive, promising a new paradigm in the exploration of molecules like this compound. researcher.life

Q & A

Q. Efficiency evaluation criteria :

  • Yield : Quantify reaction output using gravimetric or spectroscopic methods.
  • Enantiomeric excess (ee) : Determine via chiral HPLC or polarimetry, with statistical validation (e.g., triplicate runs) .
  • Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) rigorously to align with methodological transparency standards .

Advanced: How can researchers optimize enantioselective synthesis of this compound to achieve higher enantiomeric excess?

Answer:
Optimization strategies involve:

  • Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) for steric/electronic effects on stereochemical outcomes.
  • Design of Experiments (DOE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent polarity) .
  • Kinetic resolution : Monitor reaction progress via time-dependent ee measurements to identify optimal termination points.
  • Mechanistic studies : Employ density functional theory (DFT) to model transition states and refine catalytic pathways .

Validation : Cross-validate results using multiple analytical techniques (e.g., NMR, X-ray crystallography) to confirm stereochemistry .

Data Analysis: What statistical methods are appropriate for analyzing the stereochemical purity of this compound in chromatographic data?

Answer:

  • Chiral HPLC : Calculate ee using peak area ratios, applying ANOVA to assess reproducibility across replicates .
  • Standard curves : Construct calibration curves with known enantiomer ratios to minimize instrumental bias.
  • Error analysis : Report confidence intervals (e.g., 95% CI) for ee values to quantify uncertainty .

Best practices : Avoid over-reliance on single datasets; integrate complementary methods like circular dichroism (CD) for cross-verification .

Contradictions: How should discrepancies in reported optical rotation values for this compound be addressed?

Answer:

  • Experimental replication : Repeat measurements under identical conditions (solvent, concentration, temperature) to rule out procedural variability .
  • Purity assessment : Use high-resolution mass spectrometry (HRMS) or elemental analysis to confirm sample integrity.
  • Literature review : Compare datasets from peer-reviewed studies, noting differences in calibration standards or instrumentation .

Resolution framework : Publish detailed methodological appendices to enable third-party verification, as emphasized in reproducibility guidelines .

Computational: What in silico methods predict the physicochemical properties of this compound, and how are they validated?

Answer:

  • Molecular dynamics (MD) simulations : Model solvation effects and conformational stability in different solvents.
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide reactivity studies.
  • Docking studies : Explore binding affinities for pharmacological applications (e.g., enzyme inhibition).

Validation : Correlate computational results with experimental data (e.g., NMR chemical shifts, thermodynamic measurements) .

Reproducibility: How can experimental protocols for synthesizing this compound be detailed to ensure reproducibility?

Answer:

  • Materials : Specify reagent grades, solvent purification methods, and catalyst sources (e.g., CAS numbers) .
  • Step-by-step procedures : Include reaction monitoring intervals (e.g., TLC timepoints) and quenching conditions.
  • Equipment calibration : Document spectrometer settings or chromatographic column specifications .

Reporting standards : Follow structured guidelines for methodological transparency, ensuring independent replication is feasible .

Research Design: How can researchers design studies to investigate the metabolic stability of this compound in biological systems?

Answer:

  • In vitro assays : Use liver microsomes or hepatocyte cultures to measure metabolic half-life, with LC-MS quantification.
  • Control groups : Include racemic mixtures or enantiomerically pure analogs for comparative analysis.
  • Ethical compliance : Adhere to institutional guidelines for biological sample use, as outlined in human/animal research frameworks .

Data interpretation : Apply pharmacokinetic models (e.g., compartmental analysis) to extrapolate in vivo behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.